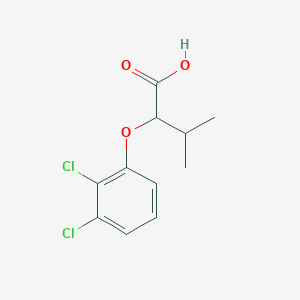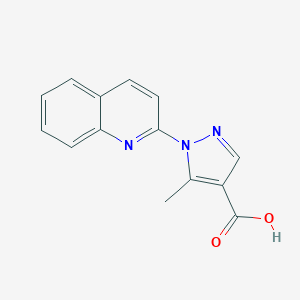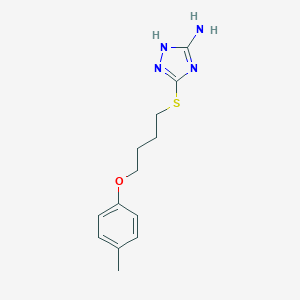
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a multi-step process that involves the use of different reagents and catalysts. The synthesis method is crucial in determining the purity and yield of the final product.
Mecanismo De Acción
The mechanism of action of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and acetylcholine.
Biochemical and Physiological Effects
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide in lab experiments include its potential pharmacological properties, low toxicity, and ease of synthesis. However, the limitations include the need for optimization of reaction conditions to obtain high yields and purity of the final product.
Direcciones Futuras
There are several future directions for the study of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide. These include further studies on its pharmacological properties, optimization of the synthesis method to improve yield and purity, and testing of the compound in clinical trials for the treatment of various diseases. Other future directions include the development of new analogs of the compound with improved pharmacological properties and the study of its mechanism of action at the molecular level.
Conclusion
In conclusion, 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized through a multi-step process that involves the use of different reagents and catalysts. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Further studies are needed to fully understand the mechanism of action of the compound and to optimize the synthesis method to improve yield and purity.
Métodos De Síntesis
The synthesis of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide involves a multi-step process that includes the use of different reagents and catalysts. The initial step involves the reaction of 3-phenyl-5-hydroxyisoxazole with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with allyl bromide in the presence of potassium carbonate. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal in the presence of p-toluenesulfonic acid. The yield and purity of the final product depend on the optimization of the reaction conditions.
Aplicaciones Científicas De Investigación
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-(3-phenyl-1,2-oxazol-5-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) |
Clave InChI |
ZMCKVXCJIIVYLU-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)

![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)





![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)
![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)